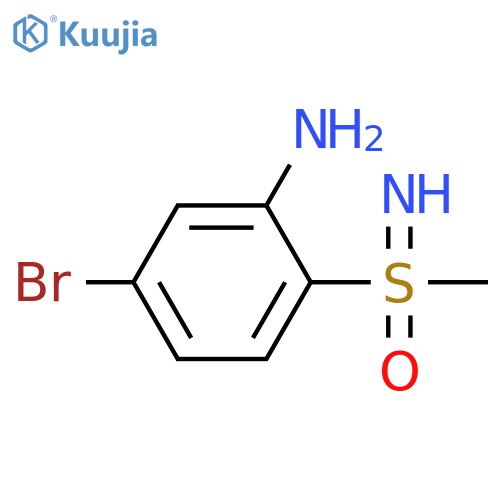Cas no 2091216-29-2 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED structure
商品名:INDEX NAME NOT YET ASSIGNED
CAS番号:2091216-29-2
MF:C7H9BrN2OS
メガワット:249.128159284592
CID:5239076
INDEX NAME NOT YET ASSIGNED 化学的及び物理的性質
名前と識別子
-
- INDEX NAME NOT YET ASSIGNED
-
- インチ: 1S/C7H9BrN2OS/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
- InChIKey: WFXALMVVRKIYDL-UHFFFAOYSA-N
- ほほえんだ: O=S(C)(C1C(N)=CC(Br)=CC=1)=N
じっけんとくせい
- 密度みつど: 1.71±0.1 g/cm3(Predicted)
- ふってん: 347.1±52.0 °C(Predicted)
INDEX NAME NOT YET ASSIGNED 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-308465-1.0g |
(2-amino-4-bromophenyl)(imino)methyl-lambda6-sulfanone |
2091216-29-2 | 1.0g |
$0.0 | 2023-02-26 |
INDEX NAME NOT YET ASSIGNED 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
2091216-29-2 (INDEX NAME NOT YET ASSIGNED) 関連製品
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量